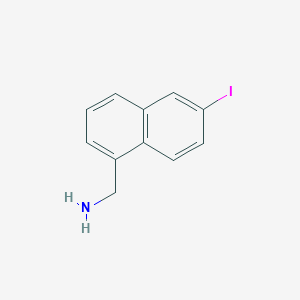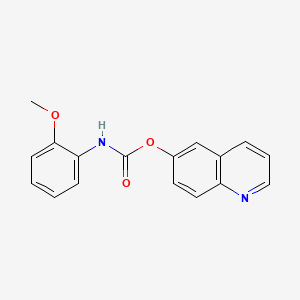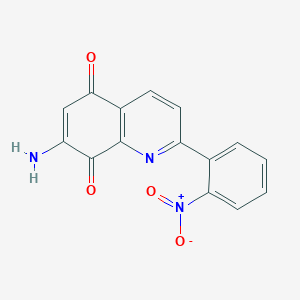
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an amino group at the 7th position, a nitrophenyl group at the 2nd position, and quinoline-5,8-dione as the core scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione typically involves the reaction of 4-hydroxyquinoline derivatives with 2-(2,7-dibromo-9H-fluoren-9-ylidene)malononitrile in dry pyridine. The reaction is carried out under reflux conditions for 10-14 hours, yielding the desired product in good yields . Another method involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde in the presence of a C-nucleophile, forming a mixture of 7- and 6-substituted isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its antibacterial, antifungal, and antimalarial activities.
Industry: The compound’s derivatives are used in the development of new drugs and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It also modulates signaling pathways related to cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-5,8-dione: A core scaffold with similar biological activities.
Isoquinoline-5,8-dione: Another heterocyclic compound with comparable properties.
Aminovinyl derivatives of quinoline-5,8-dione: These derivatives exhibit high antitumor activity and are selective inhibitors of tumor cell growth.
Uniqueness
7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both amino and nitrophenyl groups enhances its potential as a multifunctional agent in medicinal chemistry.
Propriétés
Numéro CAS |
61472-46-6 |
|---|---|
Formule moléculaire |
C15H9N3O4 |
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
7-amino-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-13(19)9-5-6-11(17-14(9)15(10)20)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |
Clé InChI |
VFEPNZXYSMMJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



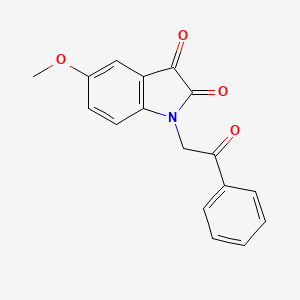
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
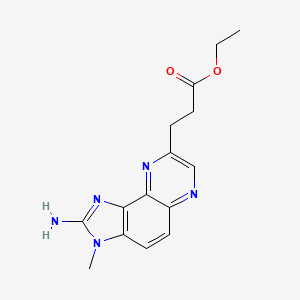
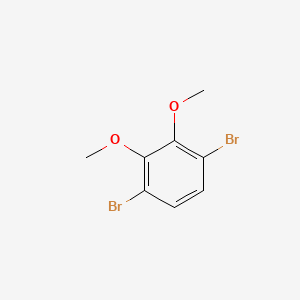
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

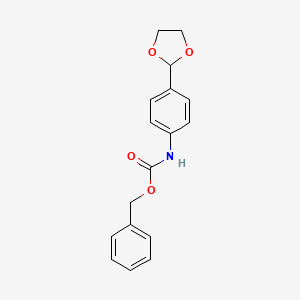
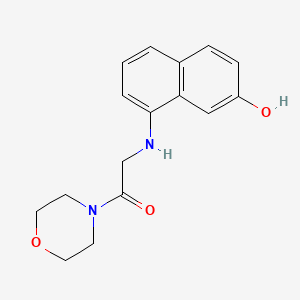


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
